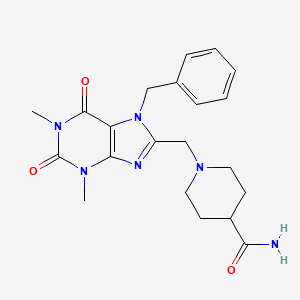

1-((7-benzyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)methyl)piperidine-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "1-((7-benzyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)methyl)piperidine-4-carboxamide" is a structurally complex molecule that may be related to various piperidine derivatives with potential pharmacological activities. Piperidine derivatives are known for their diverse biological activities, including anti-acetylcholinesterase, antithrombotic, and central nervous system effects . These compounds often feature a piperidine core, which is a six-membered ring containing one nitrogen atom, and are modified with various functional groups to enhance their activity and selectivity for certain biological targets.

Synthesis Analysis

The synthesis of piperidine derivatives typically involves the introduction of functional groups to the piperidine ring. For instance, the synthesis of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives involves substituting the benzamide with bulky moieties and introducing alkyl or phenyl groups at the nitrogen atom of benzamide to enhance anti-acetylcholinesterase activity . Similarly, the synthesis of benzyloxyphenyl piperidine-4-carboxamides for antithrombotic purposes involves the exploration of different substituents on the piperidine nitrogen and the benzyloxy group . These synthetic strategies are crucial for obtaining compounds with desired biological properties.

Molecular Structure Analysis

The molecular structure of piperidine derivatives significantly influences their biological activity. For example, the introduction of a bulky sulfonyl benzoyl group and a methyl group on the nitrogen atom of a piperidine derivative resulted in one of the most potent inhibitors of acetylcholinesterase . The presence of fluorine atoms and specific substituents on the phenyl ring can enhance the potency of piperidine derivatives as factor Xa inhibitors and antiplatelet agents . The molecular structure, including the presence of certain functional groups and their positions, is therefore critical for the activity of these compounds.

Chemical Reactions Analysis

Piperidine derivatives can undergo various chemical reactions during their synthesis and interaction with biological targets. The reactivity of the piperidine nitrogen and the substituents attached to it play a significant role in the compound's biological activity. For instance, the basicity of the piperidine nitrogen is important for the anti-acetylcholinesterase activity of certain derivatives . The chemical reactivity of these compounds is also influenced by the presence of other functional groups, such as the triazine heterocycle, which is essential for the potency and selectivity of soluble epoxide hydrolase inhibitors .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives, such as solubility, lipophilicity, and stability, are important for their pharmacological profile. The introduction of fluorine atoms and specific aromatic substituents can affect the lipophilicity and, consequently, the antiplatelet potency of these compounds . The crystalline forms of piperidine derivatives can exhibit different hydrogen-bonding networks, which may influence their solubility and stability . These properties are crucial for the absorption, distribution, metabolism, and excretion (ADME) of the compounds and their ultimate efficacy as therapeutic agents.

properties

IUPAC Name |

1-[(7-benzyl-1,3-dimethyl-2,6-dioxopurin-8-yl)methyl]piperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N6O3/c1-24-19-17(20(29)25(2)21(24)30)27(12-14-6-4-3-5-7-14)16(23-19)13-26-10-8-15(9-11-26)18(22)28/h3-7,15H,8-13H2,1-2H3,(H2,22,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYEMJXAQGZJRHV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)CN3CCC(CC3)C(=O)N)CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N6O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-((7-benzyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)methyl)piperidine-4-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-bromo-2-oxo-N-[4-(piperidine-1-sulfonyl)phenyl]-2H-chromene-3-carboxamide](/img/structure/B3019934.png)

![1,2-Diazaspiro[2.5]oct-1-en-6-one](/img/structure/B3019935.png)

![N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-methylbenzamide](/img/structure/B3019936.png)

![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-2-ylmethyl)isoxazole-5-carboxamide](/img/structure/B3019940.png)

![6-((2,4-difluorophenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B3019942.png)

![2,5-Dimethyl-7-[4-(6-pyridin-2-ylpyridazin-3-yl)piperazin-1-yl]pyrazolo[1,5-a]pyrimidine](/img/structure/B3019944.png)

![2-Methyl-7-[(2-methylpropan-2-yl)oxycarbonylamino]pyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B3019950.png)